molecular formula C10H12N4 B13076339 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine

1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine

Cat. No.: B13076339
M. Wt: 188.23 g/mol
InChI Key: WHOGZPLOTYRLNL-UHFFFAOYSA-N
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Description

1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine typically involves the condensation of 3-methylpyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 1-[(3-Methylpyridin-2-YL)methyl]piperazine
  • 1-Methyl-4-(3-methylpyridin-2-yl)piperazine
  • 2-[(3-Methylpyridin-2-yl)methylthio]-1H-benzimidazole

Comparison: 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of pyridine and pyrazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-[(3-methylpyridin-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-8-3-2-5-12-9(8)7-14-6-4-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

WHOGZPLOTYRLNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CN2C=CC(=N2)N

Origin of Product

United States

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